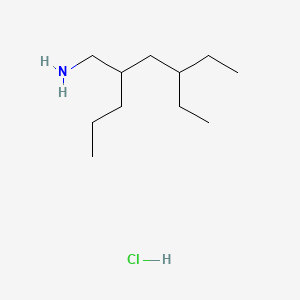

5-(Aminomethyl)-3-ethyloctanehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Aminomethyl)-3-ethyloctanehydrochloride is an organic compound characterized by the presence of an aminomethyl group attached to a long carbon chain. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-ethyloctanehydrochloride can be achieved through several methods. One common approach involves the alkylation of 3-ethyloctane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:

Temperature: 50-70°C

Solvent: Methanol or ethanol

Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes:

Raw Materials: 3-ethyloctane, formaldehyde, ammonia, hydrochloric acid

Reaction Conditions: Controlled temperature and pressure to optimize yield

Purification: Crystallization or distillation to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-ethyloctanehydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it to primary amines.

Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation Products: Aldehydes, carboxylic acids

Reduction Products: Primary amines

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-3-ethyloctanehydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.

Biology

In biological research, this compound can be used to study the effects of aminomethyl groups on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing compounds that interact with specific biological targets.

Industry

Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-3-ethyloctanehydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 5-(Aminomethyl)-3-ethylhexanehydrochloride

- 5-(Aminomethyl)-3-ethylheptanehydrochloride

- 5-(Aminomethyl)-3-ethylnonanehydrochloride

Uniqueness

Compared to similar compounds, 5-(Aminomethyl)-3-ethyloctanehydrochloride has a unique balance of hydrophobic and hydrophilic properties due to its specific carbon chain length and aminomethyl group. This balance can influence its solubility, reactivity, and interaction with biological systems, making it particularly useful in diverse applications.

Biological Activity

5-(Aminomethyl)-3-ethyloctanehydrochloride is a compound that exhibits potential biological activities primarily due to its amine functionality. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its implications in biological systems.

Chemical Structure and Properties

This compound is characterized by its amine group, which is known to interact with various biological targets. The presence of an ethyl group and octane chain contributes to its lipophilicity, enhancing membrane permeability and influencing its biological activity.

Pharmacological Profile

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Similar compounds have been shown to modulate neurotransmitter receptors, including GABA and NMDA receptors, which are critical in the central nervous system's functioning.

- Antimicrobial Properties : Compounds with similar amine functionalities often exhibit antimicrobial activity. This is particularly relevant in the context of quaternary ammonium compounds, which have been studied for their efficacy against various pathogens .

| Activity Type | Description | References |

|---|---|---|

| Receptor Modulation | Interaction with GABA and NMDA receptors | |

| Antimicrobial Activity | Potential effectiveness against bacteria |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The following factors influence its activity:

- Amine Group : The presence of the amine group is essential for receptor binding and modulation.

- Hydrophobic Chain Length : The octane chain length affects membrane penetration and overall bioavailability.

- Substituents : Variations in substituents can lead to significant changes in biological activity, as seen in analogs studied in SAR analyses .

Case Study 1: Neuropharmacological Effects

A study examined the effects of related compounds on neuropharmacological endpoints, such as anxiety and sedation. The results indicated that compounds with structural similarities to this compound exhibited anxiolytic effects through modulation of GABAergic pathways. This suggests that this compound may also possess similar properties.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of amine-containing compounds. It was found that these compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the hydrophobic moiety in enhancing the antimicrobial efficacy, reinforcing the potential application of this compound in developing new antimicrobial agents.

Properties

Molecular Formula |

C11H26ClN |

|---|---|

Molecular Weight |

207.78 g/mol |

IUPAC Name |

4-ethyl-2-propylhexan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H25N.ClH/c1-4-7-11(9-12)8-10(5-2)6-3;/h10-11H,4-9,12H2,1-3H3;1H |

InChI Key |

ZKOLYOQYCRIHRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(CC)CC)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.